Cas no 5437-98-9 (N-(4-Methoxyphenyl)-3-oxobutanamide)
N-(4-Methoxyphenyl)-3-oxobutanamide Chemical and Physical Properties
Names and Identifiers
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- p-Acetoacetaniside
- AAPA
- Acetoacetyl-p-acetanisidine
- 4-Methoxy-N-Acetoacetanilide
- p-Acetoacetanisidide
- Acetoacetic-p-anisidide
- AcetoAcet-P-Anisilide
- 4'-Methoxyacetoacetanilide
- Acetoacet-p-Anisidine
- Acetoacet-p-anisidide
- N-(4-Methoxyphenyl)-3-Oxobutanamide
- 1-acetoacetylamino-4-methoxybenzene
- 3-oxo-N-(4'-methoxyphenyl)butanamide
- 4'-Methoxyacetoaceta
- N-(4-methoxyphenyl)-2-acetylacetamide
- N-(4-methoxy-phenyl)-3-oxo-butyramide
- p-Acetoacetanisidine
- N-Acetoacetyl-p-anisidine
- N-Acetoacetyl-4-methoxyaniline
- N-(4-methoxyphenyl)-3-oxo-butyramide
- para-Acetoacetanisidide
- Butanamide, N-(4-methoxyphenyl)-3-oxo-
- N-(4-Methoxyphenyl)acetoacetamide
- Acetoacetanilide, 4'-methoxy-
- Butanamide, N-(4-methoxyphenyl)-oxo-
- YCG3918U16
- p-Methoxyacetoacetanilide
- ACETOACETIC ACID P-ANISIDIDE
- A1307
- NCGC00256049-01
- CS-0155065
- SCHEMBL1117828
- NSC 16508
- NSC216130
- Z56876415
- DTXSID7044689
- NSC-116392
- SWAJJKROCOJICG-UHFFFAOYSA-N
- NSC116392
- DS-1122
- 10D-068
- A830140
- NSC-16508
- NSC 116392
- CAS-5437-98-9
- MFCD00008783
- N~1~-(4-METHOXYPHENYL)-3-OXOBUTANAMIDE
- EC 226-615-6
- DTXCID5024689
- FT-0621789
- W-105635
- UNII-YCG3918U16
- Tox21_301481
- EN300-17092
- N-(4-Methoxyphenyl)acetylacetamide
- CCG-52405
- EINECS 226-615-6
- Q27294450
- AI3-52429
- BRN 2213866
- NSC 216130
- Maybridge1_001183
- AKOS000120070
- N-(4-Methoxyphenyl)-3-oxobutanamide #
- NSC-216130
- D70282
- CHEMBL3185475
- HMS544N17
- SR-01000641644-1
- NS00005091
- Butanamide, 3-oxo-N-(4-methoxyphenyl)-
- NSC16508
- 5437-98-9
- DB-013367
- 4\\'-Methoxyacetoacetanilide
- STK397314
- N-(4-Methoxyphenyl)-3-oxobutanamide
-
- MDL: MFCD00008783
- Inchi: 1S/C11H13NO3/c1-8(13)7-11(14)12-9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,14)
- InChI Key: SWAJJKROCOJICG-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)NC(CC(C)=O)=O
- BRN: 2213866
Computed Properties
- Exact Mass: 207.09000
- Monoisotopic Mass: 207.089543
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 8
- XLogP3: 1.5
- Topological Polar Surface Area: 55.4
Experimental Properties
- Color/Form: Powder
- Density: 1.1878 (rough estimate)
- Melting Point: 115.0 to 118.0 deg-C
- Boiling Point: 409.9°C at 760 mmHg
- Flash Point: 201.7°C
- Refractive Index: 1.5100 (estimate)
- Water Partition Coefficient: dissolution
- PSA: 55.40000
- LogP: 1.68580
- Solubility: Not determined
N-(4-Methoxyphenyl)-3-oxobutanamide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P301+P312+P330-P501
- Hazard Category Code: R22
- Safety Instruction: S26-S36/37/39
- RTECS:AK4598010
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature(BD13205)
- Risk Phrases:R22
- Safety Term:S26-S36/37/39
N-(4-Methoxyphenyl)-3-oxobutanamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(4-Methoxyphenyl)-3-oxobutanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80546-5mg |
4'-Methoxyacetoacetanilide |
5437-98-9 | 98.0% | 5mg |
¥130 | 2021-05-07 | |
| Alichem | A019108147-500g |
N-(4-Methoxyphenyl)-3-oxobutanamide |
5437-98-9 | 95% | 500g |
$243.36 | 2023-09-01 | |
| Fluorochem | 078659-25g |
p-Acetoacetanisidide |
5437-98-9 | 95% | 25g |
£10.00 | 2022-03-01 | |
| Fluorochem | 078659-100g |
p-Acetoacetanisidide |
5437-98-9 | 95% | 100g |
£23.00 | 2022-03-01 | |
| Fluorochem | 078659-500g |
p-Acetoacetanisidide |
5437-98-9 | 95% | 500g |
£77.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160270-25G |
N-(4-Methoxyphenyl)-3-oxobutanamide |
5437-98-9 | 98% | 25g |
¥89.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160270-500G |
N-(4-Methoxyphenyl)-3-oxobutanamide |
5437-98-9 | 98% | 500g |
¥572.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160270-100g |
N-(4-Methoxyphenyl)-3-oxobutanamide |
5437-98-9 | 98% | 100g |
¥220.90 | 2023-09-01 | |
| TRC | M266430-2.5g |
N-(4-Methoxyphenyl)-3-oxobutanamide |
5437-98-9 | 2.5g |
$75.00 | 2023-05-18 | ||
| TRC | M266430-5g |
N-(4-Methoxyphenyl)-3-oxobutanamide |
5437-98-9 | 5g |
$133.00 | 2023-05-18 |
N-(4-Methoxyphenyl)-3-oxobutanamide Suppliers
N-(4-Methoxyphenyl)-3-oxobutanamide Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on N-(4-Methoxyphenyl)-3-oxobutanamide
N-(4-Methoxyphenyl)-3-oxobutanamide (CAS No. 5437-98-9): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
N-(4-Methoxyphenyl)-3-oxobutanamide (CAS No. 5437-98-9) is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of amides and is characterized by a 3-oxobutanamide moiety substituted with a 4-methoxyphenyl group. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various research applications.
The molecular formula of N-(4-Methoxyphenyl)-3-oxobutanamide is C11H13NO3, with a molecular weight of approximately 207.22 g/mol. The compound exhibits excellent solubility in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in solution-based experiments and assays. Its melting point is reported to be around 105-107°C, and it is stable under standard laboratory conditions.
Recent studies have highlighted the potential of N-(4-Methoxyphenyl)-3-oxobutanamide in various biological contexts. One notable area of research is its anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that N-(4-Methoxyphenyl)-3-oxobutanamide could be a promising lead compound for the development of novel anti-inflammatory drugs.
In addition to its anti-inflammatory effects, N-(4-Methoxyphenyl)-3-oxobutanamide has also shown potential as an anticancer agent. Research conducted by a team at the University of California, San Francisco, revealed that this compound selectively induces apoptosis in various cancer cell lines, including breast cancer and colorectal cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as p53 and Bcl-2, which are crucial for cell survival and proliferation.
The structural features of N-(4-Methoxyphenyl)-3-oxobutanamide contribute to its biological activities. The presence of the 4-methoxyphenyl group enhances lipophilicity, which facilitates cellular uptake and interaction with membrane-bound receptors. The 3-oxobutanamide moiety, on the other hand, confers polarity and hydrogen-bonding capabilities, enabling the compound to form stable complexes with target proteins. These properties make N-(4-Methoxyphenyl)-3-oxobutanamide an attractive scaffold for further medicinal chemistry optimization.
In terms of synthetic accessibility, N-(4-Methoxyphenyl)-3-oxobutanamide can be prepared through a multi-step synthesis involving the condensation of 4-methoxyaniline with ethyl acetoacetate followed by hydrolysis and amidation reactions. This synthetic route has been well-documented in the literature and can be readily adapted for large-scale production if needed.
The safety profile of N-(4-Methoxyphenyl)-3-oxobutanamide has also been evaluated in preclinical studies. Toxicity assays conducted on mammalian cell lines have shown that this compound exhibits low cytotoxicity at therapeutic concentrations, suggesting a favorable safety margin for further development as a therapeutic agent.
In conclusion, N-(4-Methoxyphenyl)-3-oxobutanamide (CAS No. 5437-98-9) is a promising compound with diverse biological activities that warrant further investigation. Its anti-inflammatory and anticancer properties, coupled with its favorable physicochemical characteristics, make it an attractive candidate for drug discovery efforts in medicinal chemistry. Ongoing research aims to elucidate its mechanism of action and optimize its structure for enhanced efficacy and selectivity.
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